molecular formula C5H4O3 B1617268 2H-Pyran-2,6(3H)-dione CAS No. 5926-95-4

2H-Pyran-2,6(3H)-dione

Cat. No.: B1617268
CAS No.: 5926-95-4
M. Wt: 112.08 g/mol
InChI Key: SYIUWAVTBADRJG-UHFFFAOYSA-N
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Description

2H-Pyran-2,6(3H)-dione is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and two carbonyl groups at positions 2 and 6. This compound is notable for its role in various chemical reactions and its presence in numerous natural products and synthetic derivatives.

Mechanism of Action

Target of Action

It’s known that this compound can react with a variety of reagents, leading to the formation of different derivatives .

Mode of Action

The mode of action of 2H-Pyran-2,6(3H)-dione involves its reaction with various reagents. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal yields the enaminone. This enaminone then reacts with different reagents to afford pyridine derivatives, benzofuranoylpyranes, pyranylpyranes, pyranylpyrazole, and pyranylisoxazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Pyran-2,6(3H)-dione can be synthesized through various methods, including the ring-expansion of monocyclopropanated furans and pyrroles. This process involves a cyclopropylcarbinyl cation rearrangement, leading to the selective cleavage of the endocyclic cyclopropane bond . Another method involves the formal oxa-[3 + 3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, mediated by ammonium acetate .

Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of green catalysts like ammonium acetate and microwave-assisted synthesis are common practices to ensure efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2,6(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in cycloaddition reactions, such as the formal oxa-[3 + 3] cycloaddition .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic and electrophilic substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products: The reactions of this compound typically yield highly functionalized derivatives, such as tetrahydropyridine and dihydro-2H-pyran derivatives .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran-2,6(3H)-dione stands out due to its ability to undergo selective ring-expansion and rearrangement reactions, leading to the formation of highly functionalized derivatives. This makes it a valuable compound in both synthetic organic chemistry and drug development .

Properties

IUPAC Name

3H-pyran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUWAVTBADRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341605
Record name 2H-Pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-95-4
Record name 2H-Pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-2H-pyran-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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